

ACY-1083 half-life in vitro and in vivo.

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Compound of Interest			
Compound Name:	ACY-1083		
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ACY-1083 Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the in vitro and in vivo half-life of **ACY-1083**, along with experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the in vivo half-life and what are the key pharmacokinetic (PK) parameters of ACY-1083 in mice?

When administered to mice via intraperitoneal (i.p.) injection at a dose of 5 mg/kg, **ACY-1083** has a half-life (T½) of 3.5 hours.[1][2] The maximum plasma concentration (Cmax) reached is 936 ng/mL, and it maintains a biologically active plasma exposure for 8 hours after dosing.[1][2]

Table 1: In Vivo Pharmacokinetic Parameters of ACY-1083 in Mice



Parameter	Value	Conditions
Dose	5 mg/kg	Intraperitoneal (i.p.) injection, fasted overnight
Half-Life (T½)	3.5 hours	
Maximum Plasma Concentration (Cmax)	936 ng/mL	
Biologically Active Plasma Exposure	8 hours	_
Brain to Plasma Ratio (1-h post-injection)	0.63	Indicates brain penetration[3] [4]

Q2: What is the in vitro stability of ACY-1083?

ACY-1083 is reported to be stable in human plasma, with a free fraction of 23%.[5] However, in cell culture experiments, its concentration can be significantly affected by non-specific binding. A study showed that after spiking 10 μ M of **ACY-1083** into cell media in a test tube and incubating for 18 hours, the measured concentration was reduced to approximately 4 μ M, suggesting that more than half of the compound was lost due to binding to the plastic tube and/or media components.[5][6]

Table 2: In Vitro Stability of ACY-1083

Matrix	Stability/Binding	Conditions
Human Plasma	Stable, 23% free fraction	
Cell Culture Media (ALI)	>50% loss after 18 hours	10 μM initial concentration, 37°C, attributed to binding to plastic and media components

Q3: What is the primary mechanism of action for ACY-1083?

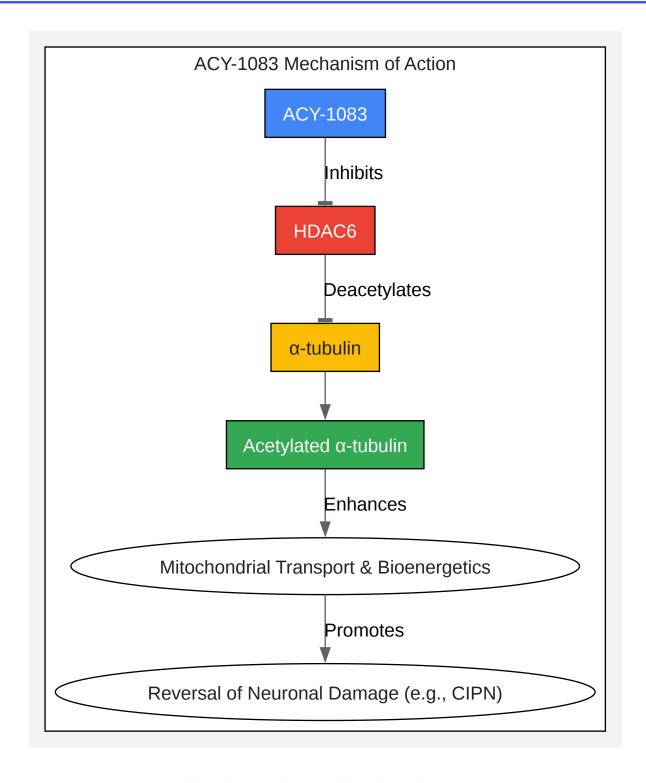


Troubleshooting & Optimization

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ACY-1083 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][7][8] Its IC50 for HDAC6 is 3 nM, and it exhibits over 260-fold selectivity for HDAC6 compared to other HDAC isoforms.[1][7] The primary downstream effect of HDAC6 inhibition is the increased acetylation of its substrate, α -tubulin.[1] This modulation of α -tubulin is linked to the enhancement of mitochondrial transport and bioenergetics within neurons, which is a key mechanism for its therapeutic effects in reversing chemotherapy-induced peripheral neuropathy (CIPN).[1][7][9]





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ACY-1083 inhibits HDAC6, leading to increased α -tubulin acetylation.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Analysis in Mice



This protocol outlines the methodology used to determine the pharmacokinetic profile of **ACY-1083** in mice.[1][3]

- Animal Preparation: Mice are fasted overnight prior to the experiment.
- Compound Formulation: Dissolve ACY-1083 in a vehicle solution consisting of 10% dimethylacetamide (DMAC) and 10% Solutol HS 15 in saline to a final concentration for a 5 mg/kg dose.[1][3]
- Administration: Administer the formulated ACY-1083 to mice via intraperitoneal (i.p.) injection.
- Sample Collection: Collect blood samples via retro-orbital bleeding at multiple time points (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h) post-injection.[1]
- Plasma Preparation: Obtain plasma by centrifuging the blood samples at 2,000 x g for 5 minutes at 4°C.[1][3]
- Analysis: Analyze the concentration of ACY-1083 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Calculation: Calculate pharmacokinetic parameters such as T½, Cmax, and AUC using appropriate software (e.g., WinNonlin).[3]

Workflow for determining the in vivo pharmacokinetics of ACY-1083.

Protocol 2: In Vitro Stability Assessment in Cell Media

This protocol is designed to assess the stability and potential non-specific binding of **ACY-1083** in a typical cell culture environment.[5][6]

- Preparation: Prepare cell culture media (e.g., ALI cell media) in a standard plastic test tube.
- Spiking: Add ACY-1083 to the media to a final concentration of 10 μ M.
- Incubation: Incubate the tube at 37°C for a specified period (e.g., 18 hours).
- Sampling: Take an aliquot of the media after incubation.



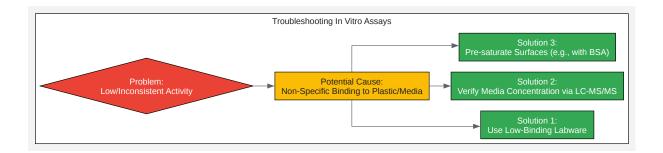
- Analysis: Determine the concentration of ACY-1083 in the sample using LC-MS/MS.
- Comparison: Compare the final concentration to the initial concentration to calculate the percentage of compound loss.

Troubleshooting Guide

Issue: Inconsistent in vitro results or lower than expected compound concentration.

- Potential Cause: Non-specific binding of **ACY-1083** to labware (e.g., plastic tubes, plates) and components in the cell culture media.[5][6] More than 50% of the compound can be lost over 18 hours in this manner.[5][6]
- Recommendation:
 - Use Low-Binding Plates/Tubes: Utilize ultra-low attachment or other low-binding microplates and tubes for your experiments.
 - Pre-saturate Surfaces: Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA) where appropriate for the assay.
 - Verify Concentration: Always measure the actual concentration of ACY-1083 in your media at the start and end of key experiments to account for any loss.
 - Include Vehicle Controls: Ensure rigorous use of vehicle controls to differentiate between compound-specific effects and experimental artifacts.





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Troubleshooting logic for addressing inconsistent in vitro results.

Issue: Difficulty replicating in vivo pharmacokinetic data.

- Potential Cause: Variations in experimental conditions can significantly impact PK results.
- Recommendation:
 - Vehicle Formulation: The solubility and stability of ACY-1083 in the vehicle are critical.
 Ensure the vehicle (10% DMAC + 10% Solutol HS 15 in saline) is prepared fresh and the compound is fully dissolved.[1][3]
 - Fasting State: The reported PK data was generated in fasted mice.[1][3] Ensure animals are fasted consistently, as food can alter absorption and metabolism.
 - Animal Strain and Health: Use the same mouse strain (e.g., C57BL/6J) and ensure animals are healthy and within a consistent age and weight range.[2]
 - Injection Technique: Inconsistent i.p. injection technique can lead to variability in absorption. Ensure proper training and consistent administration.



Issue: Unexpected off-target effects in cellular assays.

- Potential Cause: While ACY-1083 is highly selective for HDAC6, at high concentrations it
 may exhibit activity against other targets.[1][5]
- Recommendation:
 - Dose-Response Curve: Perform a full dose-response analysis. The cellular potency (IC50) for HDAC6 inhibition (measured by α-tubulin acetylation) is reported to be in the 30-100 nM range.[6] Effects observed only at concentrations significantly above this (e.g., high micromolar) may be due to off-target activity.
 - Selectivity Data: Be aware of known secondary targets. At concentrations below 30 μM, the only other identified activities were against the dopamine active transporter (DAT, IC50 = 0.37 μM) and cyclooxygenase 2 (COX2, IC50 = 6.48 μM).[5]
 - Use a Control Compound: If possible, include a structurally different but also selective HDAC6 inhibitor as a control to confirm that the observed phenotype is due to HDAC6 inhibition.

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References

- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of HDAC6 reverses cognitive impairment and tau pathology as a result of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC6 inhibitor ACY-1083 shows lung epithelial protective features in COPD | PLOS One [journals.plos.org]



- 6. HDAC6 inhibitor ACY-1083 shows lung epithelial protective features in COPD PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway PMC [pmc.ncbi.nlm.nih.gov]
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